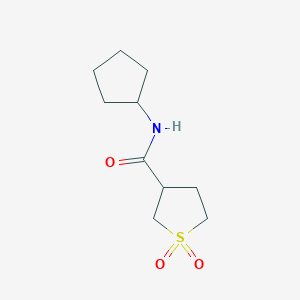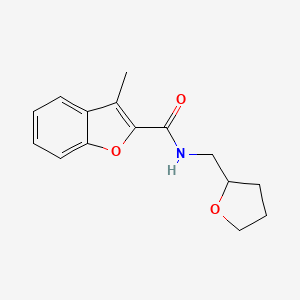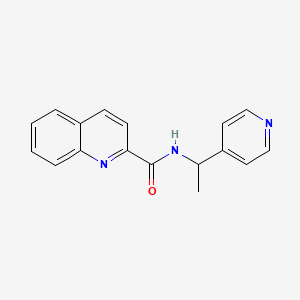
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to selectively block ionotropic glutamate receptors.
作用機序
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide acts as a competitive antagonist at the AMPA and kainate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by these receptors, which can reduce the severity of neurological disorders.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing the severity of seizures in animal models of epilepsy, protecting against ischemic damage in the brain, and improving cognitive function in animal models of Alzheimer's disease. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which can have a significant impact on neurological function.
実験室実験の利点と制限
One of the major advantages of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is its selectivity for AMPA and kainate receptors, which allows researchers to investigate the role of these receptors in neurological disorders without affecting other neurotransmitter systems. However, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is not selective for all subtypes of AMPA and kainate receptors, which can limit its usefulness in certain experiments. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has a relatively short half-life in vivo, which can make it difficult to use in long-term experiments.
将来の方向性
There are a number of future directions for research on 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, including investigating its potential for treating neurological disorders in humans, exploring its effects on other neurotransmitter systems, and developing more selective analogs of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide that can target specific subtypes of AMPA and kainate receptors. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide could be used as a tool to investigate the role of AMPA and kainate receptors in the development and function of the nervous system.
合成法
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can be synthesized through a multistep process, starting with the reaction of 2,6-dimethylquinoline with oxalyl chloride to form 2,6-dimethylquinoline-3-carboxylic acid. This intermediate is then reacted with oxalyl chloride and oxalyl amide to form the corresponding acid chloride, which is subsequently reacted with oxolan-2-ylmethylamine to yield 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide.
科学的研究の応用
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to selectively block AMPA and kainate receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can modulate synaptic transmission and reduce the severity of neurological disorders.
特性
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-16-13(8-11)9-15(12(2)19-16)17(20)18-10-14-4-3-7-21-14/h5-6,8-9,14H,3-4,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICSXJVGFXFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

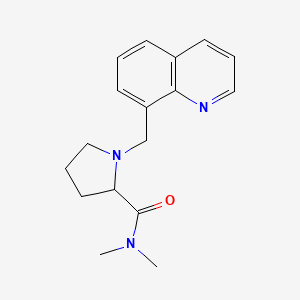
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)
![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
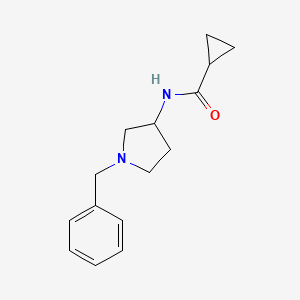

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
